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5-Methoxyaminomethyl-2-thiouridine -

5-Methoxyaminomethyl-2-thiouridine

Catalog Number: EVT-1593184
CAS Number:
Molecular Formula: C11H17N3O6S
Molecular Weight: 319.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-methoxyaminomethyl-2-thiouridine is a thiouridine that is 2-thiouridine bearing an additional methoxyaminomethyl substituent at position 5 on the thiouracil ring.
Overview

5-Methoxyaminomethyl-2-thiouridine is a modified nucleoside that plays a crucial role in the function of transfer RNA (tRNA) molecules. It is characterized by the presence of a methoxyaminomethyl group at the C5 position and a thiol group at the C2 position of uridine, which alters its biochemical properties and interactions during protein synthesis.

Source

This compound is derived from uridine, a naturally occurring nucleoside found in RNA. The modification process involves various enzymatic reactions that introduce sulfur and other functional groups to the uridine backbone, enhancing its functionality in biological systems.

Classification

5-Methoxyaminomethyl-2-thiouridine belongs to a class of modified nucleotides known as thiouridines. These modifications are essential for the proper functioning of tRNAs, particularly in ensuring accurate translation during protein synthesis and enhancing the stability and efficiency of codon-anticodon interactions.

Synthesis Analysis

Methods

The synthesis of 5-methoxyaminomethyl-2-thiouridine typically involves several key steps:

  1. Preparation of Uridine Derivatives: Starting from uridine, various derivatives are synthesized through N-glycosidic bond formation.
  2. Introduction of Thiol Group: The thiol modification at the C2 position is introduced using sulfur-containing reagents, often involving cysteine desulfurases that activate sulfur from free l-cysteine.
  3. Modification at C5 Position: The methoxyaminomethyl group is added using methyltransferase enzymes, which catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the appropriate precursor.

Technical details regarding these reactions often include specific conditions such as temperature, pH, and reaction times, which are optimized for yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 5-methoxyaminomethyl-2-thiouridine can be described as follows:

  • Base: Uracil with modifications at positions 2 and 5.
  • Functional Groups: A methoxy group (-OCH₃) at C5 and a thiol group (-SH) at C2.

Data

The chemical formula for 5-methoxyaminomethyl-2-thiouridine is typically represented as C₁₁H₁₄N₂O₅S. The molecular weight is approximately 286.31 g/mol.

Chemical Reactions Analysis

Reactions

5-Methoxyaminomethyl-2-thiouridine participates in several key biochemical reactions:

  1. Codon Recognition: The modified tRNA containing this nucleoside enhances the accuracy of codon recognition during translation by stabilizing interactions with mRNA.
  2. Aminoacylation: It plays a role in the aminoacylation process, where amino acids are attached to their corresponding tRNAs, facilitated by specific aminoacyl-tRNA synthetases.

Technical Details

The incorporation of 5-methoxyaminomethyl-2-thiouridine into tRNA affects its conformation and binding properties, leading to improved translational fidelity and efficiency.

Mechanism of Action

Process

The mechanism by which 5-methoxyaminomethyl-2-thiouridine exerts its effects primarily involves:

Data

Studies have shown that modifications like 5-methoxyaminomethyl-2-thiouridine significantly reduce misreading rates during protein synthesis, thereby enhancing translational accuracy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: The thiol group can participate in redox reactions, making it reactive under certain conditions.

Relevant data indicate that modifications at the C5 position significantly affect the electronic properties of the nucleoside, influencing its interaction with ribosomes during translation.

Applications

Scientific Uses

5-Methoxyaminomethyl-2-thiouridine has several important applications in scientific research:

  1. tRNA Modification Studies: Used as a model compound to study the effects of nucleoside modifications on tRNA function.
  2. Biochemical Assays: Employed in assays designed to evaluate aminoacyl-tRNA synthetase activity and translational fidelity.
  3. Synthetic Biology: Investigated for potential applications in engineering synthetic organisms with enhanced protein synthesis capabilities.

This compound exemplifies how nucleoside modifications can influence molecular biology processes, providing insights into fundamental mechanisms of life at the molecular level.

Biosynthetic Pathways and Enzymatic Mechanisms

Role of MnmM Methyltransferase in tRNA Modification

The enzyme MnmM (previously annotated as YtqB) has been identified as the essential methyltransferase responsible for the final step in mnm⁵s²U biosynthesis in Gram-positive bacteria and plants. This discovery resolved a long-standing mystery, as these organisms lack the mnmC gene found in Gram-negative bacteria. MnmM specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-aminomethyl group of nm⁵s²U₃₄ (5-aminomethyl-2-thiouridine), yielding mnm⁵s²U₃₄. Key mechanistic insights include:

  • Substrate Specificity: MnmM recognizes the U₃₃-nm⁵s²U₃₄-U₃₅ sequence within the anticodon stem-loop (ASL) of tRNAᴳˡⁿ as a critical determinant for methylation [1] [2].
  • Structural Basis: X-ray crystallography of Bacillus subtilis MnmM complexed with tRNAᴳˡⁿ ASL revealed a conserved binding pocket that accommodates nm⁵s²U₃₄, positioning the aminomethyl group adjacent to SAM for methyl transfer [1].
  • Functional Complementation: Heterologous expression of Staphylococcus aureus, Arabidopsis thaliana, or Oryza sativa MnmM orthologs in E. coli successfully restored mnm⁵s²U synthesis, confirming functional conservation across domains [1].

Comparative Genomics of Prokaryotic vs. Eukaryotic Methylation Pathways

The biosynthesis of mnm⁵s²U diverges fundamentally between prokaryotes and eukaryotes, primarily in the terminal methylation step:

  • Gram-Negative Bacteria: Utilize the bifunctional MnmC enzyme, which contains both an FAD-dependent oxidoreductase domain (converting cmnm⁵s²U to nm⁵s²U) and a methyltransferase domain (methylating nm⁵s²U to mnm⁵s²U) [3] [7].
  • Gram-Positive Bacteria/Plants: Rely on MnmM for methylation, independent of MnmC-like oxidoreductase activity. Genomic analyses confirm the absence of mnmC orthologs in these organisms [1] [2].
  • Eukaryotes: Cytosolic tRNAs incorporate mcm⁵s²U (5-methoxycarbonylmethyl-2-thiouridine) via distinct enzymes (e.g., Trm9/Trm112 in yeast), while mitochondrial tRNAs utilize pathways resembling bacterial systems [4].

Table 1: Evolutionary Distribution of mnm⁵s²U Methyltransferases

Organism TypeMethyltransferaseCatalytic FunctionGenomic Features
Gram-negativeMnmC (bifunctional)Oxidoreductase + MethyltransferasemnmC gene universally present
Gram-positiveMnmM (YtqB)SAM-dependent methyltransferasemnmM gene; no mnmC orthologs
PlantsMnmM homologSAM-dependent methyltransferaseChloroplast-targeted; truncated isoforms
EukaryotesTrm9/Trm112Forms mcm⁵s²U in cytosolic tRNAsNo MnmC/MnmM homologs

Intermediates in the Biosynthesis of 5-Alkylaminomethyl-2-Thiouridine Derivatives

The mnm⁵s²U pathway involves sequential enzymatic modifications to uridine at position 34:

  • Thiolation: MnmA (with IscS) adds sulfur at U₃₄ to generate 2-thiouridine (s²U₃₄) [4].
  • Aminomethylation: The MnmE-MnmG complex attaches aminomethyl or carboxymethylaminomethyl groups, forming nm⁵s²U₃₄ or cmnm⁵s²U₃₄ [1] [3].
  • Decarboxylation: In Gram-negatives, MnmC converts cmnm⁵s²U₃₄ to nm⁵s²U₃₄ via FAD-dependent oxidative decarboxylation [3] [7].
  • Methylation: MnmM (or MnmC in Gram-negatives) methylates nm⁵s²U₃₄ to yield mnm⁵s²U₃₄.

Table 2: Key Intermediates in mnm⁵s²U Biosynthesis

IntermediateChemical StructureCatalyzing EnzymeOrganisms
s²U₃₄2-thiouridineMnmA + IscSUniversal
cmnm⁵s²U₃₄5-carboxymethylaminomethyl-2-thiouridineMnmE-MnmG complexBacteria, plant mitochondria
nm⁵s²U₃₄5-aminomethyl-2-thiouridineMnmC (oxidoreductase)Gram-negative bacteria
mnm⁵s²U₃₄5-methylaminomethyl-2-thiouridineMnmM or MnmC (methyltransferase)All organisms with this mod

S-Adenosylmethionine-Dependent Methylation Mechanisms

The methylation of nm⁵s²U to mnm⁵s²U is strictly dependent on S-adenosylmethionine (SAM) as the methyl donor:

  • Kinetic Mechanism: MnmM follows a sequential ordered mechanism, where SAM binds first, followed by tRNA, enabling methyl transfer to the aminomethyl group of nm⁵s²U₃₄ [1] [7].
  • Catalytic Residues: Conserved acidic residues (e.g., Glu64, Glu101, Asp156 in E. coli MnmC) bind SAM, while aromatic residues (Phe180) stabilize the uracil base during methylation [3].
  • Structural Dynamics: Conformational changes in MnmM upon tRNA binding position the nm⁵s²U₃₄ aminomethyl group within 3.5 Å of SAM’s methyl group, facilitating nucleophilic attack [1].
  • Chemical Outcome: Methyl transfer yields mnm⁵s²U₃₄ and S-adenosylhomocysteine (SAH) as products. SAH dissociation is rate-limiting in the catalytic cycle [7].

Table 3: Enzymatic Features of SAM-Dependent Methylation

FeatureMnmM (Gram+/Plants)MnmC (Gram-)
SAM Binding SiteN-terminal Rossmann foldN-terminal Rossmann fold
Key Catalytic ResiduesD178, F180, R237 (B. subtilis)E64, E101, D156 (E. coli)
Kₘ for SAM (μM)15 ± 28 ± 1
Reaction Productsmnm⁵s²U₃₄ + SAHmnm⁵s²U₃₄ + SAH

Properties

Product Name

5-Methoxyaminomethyl-2-thiouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(methoxyamino)methyl]-2-sulfanylidenepyrimidin-4-one

Molecular Formula

C11H17N3O6S

Molecular Weight

319.34 g/mol

InChI

InChI=1S/C11H17N3O6S/c1-19-12-2-5-3-14(11(21)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,21)/t6-,7-,8-,10-/m1/s1

InChI Key

RJUNHHFZFRMZQQ-FDDDBJFASA-N

Canonical SMILES

CONCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CONCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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